molecular formula C13H9N3O5S B2503161 N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide CAS No. 476642-61-2

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide

Cat. No. B2503161
M. Wt: 319.29
InChI Key: ZBWKOEBSJBASLC-UHFFFAOYSA-N
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Description

The compound "N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide" is a derivative of nitrofuran and thiazole, which are chemical structures known for their biological activities. The nitrofuran moiety, in particular, has been associated with antileishmanial activity, as well as carcinogenic properties in certain contexts .

Synthesis Analysis

The synthesis of related nitrofuran derivatives often involves the use of click chemistry, as seen in the production of triazole derivatives containing the nitrofuran unit . Another approach to synthesizing nitrofuran derivatives, specifically 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles, involves the attachment of piperazinyl-linked benzamidine substituents, which are confirmed by various spectroscopic methods including IR, 1H NMR, 13C NMR, and Mass spectral data .

Molecular Structure Analysis

The molecular structure of nitrofuran derivatives is crucial for their biological activity. For instance, the presence of a piperazinyl-linked benzamidine substituent has been shown to significantly influence the antileishmanial activity of these compounds. The most active compound in one study was found to have a n-propyl side chain on the benzamidine, indicating the importance of the substituent's nature on the compound's efficacy .

Chemical Reactions Analysis

Nitrofuran derivatives can undergo various chemical reactions. For example, the reaction of a related compound, ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, with bases can lead to the opening of the thiadiazole ring or the formation of thioamides, depending on the reaction conditions and the bases used. These reactions demonstrate the reactivity of the furan and thiadiazole rings under different chemical environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrofuran derivatives like "N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide" are influenced by their molecular structure. The presence of electron-withdrawing nitro groups and the heterocyclic furan and thiazole rings contribute to the compound's reactivity and potential biological activity. The specific physical properties such as melting point, solubility, and stability would depend on the exact structure and substituents present in the compound .

Scientific Research Applications

Antibacterial Activity

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide and its analogues have been studied for their antibacterial properties. A study conducted by Hassan et al. (2020) involved designing and synthesizing a series of nitrofurantoin® analogues bearing furan and pyrazole scaffolds. These compounds were evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria, comparing their effectiveness to the standard drug nitrofurantoin® (Hassan et al., 2020).

Sister-Chromatid Exchange Enhancement

The compound and related nitrofurans have been associated with an increase in sister-chromatid exchange in Chinese hamster ovary cells, as reported by Shirai and Wang (1980). This study showed that all nitrofurans tested significantly increased the frequency of sister-chromatid exchange in these cells and were also mutagenic for Salmonella (Shirai & Wang, 1980).

Carcinogenic Potential

Research by Cohen et al. (1975) investigated the carcinogenicity of various 5-nitrofurans, including compounds similar to the one . These compounds were fed to Sprague-Dawley female rats, and the study reported the induction of various types of tumors in different tissues (Cohen et al., 1975).

Role in Uroepithelial Cancer

A study by Spry et al. (1985) explored the role of renal metabolism and excretion in 5-nitrofuran-induced uroepithelial cancer in rats. The study provided insights into the metabolic and excretory processes of these compounds in the kidneys, which could explain the differential carcinogenic potential of the tested 5-nitrofurans (Spry et al., 1985).

Anti-Leishmanial Activity

Research by Tahghighi et al. (2012) focused on synthesizing and evaluating the anti-leishmanial activity of various 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines. These compounds showed promising anti-leishmanial activity against the promastigote form of Leishmania major (Tahghighi et al., 2012).

DNA Breakage

McCalla et al. (1971) studied the effect of nitrofuran derivatives, including compounds similar to the subject chemical, on the DNA of Escherichia coli. They found that certain concentrations caused single-strand breaks in the DNA, suggesting potential mutagenic effects (McCalla et al., 1971).

properties

IUPAC Name

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O5S/c1-7-2-3-9(20-7)8-6-22-13(14-8)15-12(17)10-4-5-11(21-10)16(18)19/h2-6H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWKOEBSJBASLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide

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